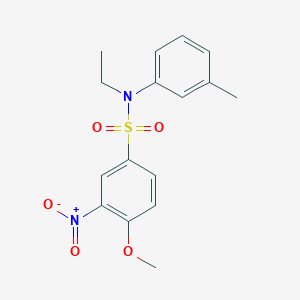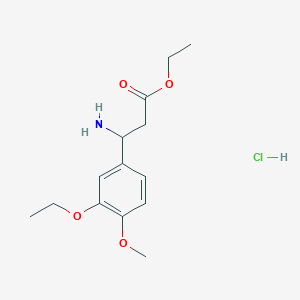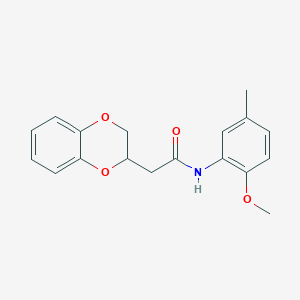![molecular formula C19H21FN2O2S B4083189 N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4083189.png)
N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide, also known as FC-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a potent inhibitor of a class of enzymes known as protein disulfide isomerases (PDI), which are involved in the folding and maturation of proteins.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide involves the inhibition of PDI, which is a class of enzymes that catalyze the formation and breakage of disulfide bonds in proteins. Disulfide bonds are critical for the proper folding and function of proteins. N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide binds to the active site of PDI and prevents it from catalyzing the formation and breakage of disulfide bonds. This leads to the accumulation of misfolded proteins, which can result in cell death.
Biochemical and Physiological Effects
N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting the activity of PDI. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide is its ability to selectively inhibit the activity of PDI, which is a promising target for the development of new therapeutic agents. N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. One of the limitations of N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide is its limited solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the development of N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide. One direction is the development of derivatives of N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide that have improved solubility and selectivity for PDI. Another direction is the investigation of the potential of N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the biochemical and physiological effects of N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide and its potential as a therapeutic agent.
Scientific Research Applications
N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide has been the subject of numerous studies due to its potential applications in the field of medicine. It has been shown to inhibit the activity of PDI, which is involved in the folding and maturation of proteins. This inhibition can lead to the accumulation of misfolded proteins, which can result in cell death. N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide has been shown to have anticancer properties by inducing cell death in cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N'-cyclohexyl-N-(4-fluorophenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c20-16-11-13-18(14-12-16)25(23,24)22-19(15-7-3-1-4-8-15)21-17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEUBRPYBXSXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083119.png)
![3-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4083121.png)

![N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B4083136.png)
![3-bromo-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4083137.png)

![4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B4083141.png)

![2-{[7-isopropyl-4-(3-methylphenyl)-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B4083163.png)
![N-[4-({[5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4083171.png)
![4-[(2-hydroxyethyl)amino]-3-nitro-N-phenylbenzamide](/img/structure/B4083182.png)
![N-(1-{4-ethyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4083193.png)
![2-amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4083210.png)
![7-(difluoromethyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083218.png)